molecular formula C22H19N3O4S B2451829 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941879-86-3

2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2451829
CAS No.: 941879-86-3
M. Wt: 421.47
InChI Key: QUHHIROFXGFOLL-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzamido group, a benzo[d][1,3]dioxol-5-ylmethyl group, and a 5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzamido and benzo[d][1,3]dioxol-5-ylmethyl groups) would contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzamido group might undergo reactions with nucleophiles, and the thiazole ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Scientific Research Applications

Potential as Epidermal Growth Factor Receptor Inhibitors

A study by Zhang et al. (2017) on benzo[d]thiazole-2-carboxamide derivatives revealed their potential as epidermal growth factor receptor inhibitors. These compounds demonstrated moderate to excellent potency against certain cancer cell lines and weak cytotoxic effects against others, indicating potential selective efficacy in cancer treatment.

Antibacterial Properties

Research conducted by Palkar et al. (2017) on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, a class similar to the chemical , showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis.

Antitumor Activities

A study by Horishny et al. (2020) on N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides highlighted their potential as new anticancer agents. These compounds showed promise in initial screenings, suggesting a pathway for developing novel anticancer therapies.

Analgesic Activity

The research by Ukrainets et al. (2014) focused on 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1Н-2λ6,1-benzothiazine-3-carboxamides, a related compound, and identified several with high analgesic activity. This suggests potential applications in pain management.

Antimicrobial and Antiproliferative Activities

Mansour et al. (2020) investigated thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety Mansour et al. (2020). They found that these compounds exhibited significant antimicrobial and antiproliferative activities, indicating their potential use in combating infections and cancer.

Antifungal Agents

Narayana et al. (2004) explored the antifungal properties of similar compounds Narayana et al. (2004). Their findings suggest potential applications of these compounds as antifungal agents.

Properties

IUPAC Name

2-benzamido-N-(1,3-benzodioxol-5-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c26-20(14-4-2-1-3-5-14)25-22-24-19-15(7-9-18(19)30-22)21(27)23-11-13-6-8-16-17(10-13)29-12-28-16/h1-6,8,10,15H,7,9,11-12H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHHIROFXGFOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=CC4=C(C=C3)OCO4)N=C(S2)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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